

Comprehensive literature review on tetrahydropyrimidine derivatives

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Compound of Interest

Compound Name: 3,4,5,6-Tetrahydro-2-pyrimidinethiol

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An In-Depth Technical Guide to Tetrahydropyrimidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

Tetrahydropyrimidine (THPM) derivatives represent a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their versatile scaffold serves as a cornerstone for the development of novel therapeutic agents with a wide array of pharmacological activities. This technical guide provides a comprehensive overview of tetrahydropyrimidine derivatives, delving into their synthesis, diverse biological functions, and their escalating importance in modern drug discovery. For researchers, scientists, and drug development professionals, this document aims to be an authoritative resource, bridging fundamental chemistry with applied pharmacology and offering insights into the future trajectory of THPM-based therapeutics.

Chapter 1: The Tetrahydropyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Tetrahydropyrimidine Core

The tetrahydropyrimidine ring is a six-membered heterocycle containing two nitrogen atoms. This structural motif is found in numerous biologically active molecules and approved drugs, underscoring its status as a "privileged scaffold".^[1] The inherent structural features of the

THPM core, including its hydrogen bonding capabilities and conformational flexibility, allow for facile interaction with a variety of biological targets. This has led to the discovery of THPM derivatives with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4]

Physicochemical Properties and Structural Features

The physicochemical properties of tetrahydropyrimidine derivatives, such as solubility, lipophilicity, and metabolic stability, can be readily modulated through substitution at various positions of the ring.[5] These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[6] The structural characterization of these compounds is routinely performed using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS), with single-crystal X-ray diffraction providing definitive structural elucidation.[7][8]

Chapter 2: Synthetic Strategies for Tetrahydropyrimidine Derivatives

The synthesis of tetrahydropyrimidine derivatives has evolved significantly, with a focus on efficiency, diversity, and green chemistry principles.

The Cornerstone: The Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β -ketoester, and urea (or thiourea), remains the most fundamental and widely employed method for the synthesis of tetrahydropyrimidines.[7][8][9]

The classical Biginelli reaction is typically catalyzed by a strong acid. The proposed mechanism involves the acid-catalyzed formation of an acylimine intermediate from the aldehyde and urea, which then undergoes a Michael addition with the enolate of the β -ketoester. Subsequent cyclization and dehydration afford the tetrahydropyrimidine product. The choice of an acid catalyst is critical as it facilitates both the initial condensation and the final dehydration step.

To improve yields, reduce reaction times, and broaden the substrate scope, a variety of catalysts have been developed. These include Lewis acids (e.g., $\text{Cu}(\text{OTf})_2$, $\text{Yb}(\text{OTf})_3$),

Brønsted acids, and heterogeneous catalysts.[9] The use of these catalysts often allows for milder reaction conditions and greater functional group tolerance.

Microwave-Assisted and Ultrasound-Promoted Synthesis: A Green Chemistry Approach

In recent years, microwave irradiation and ultrasound have emerged as powerful tools for accelerating the synthesis of tetrahydropyrimidine derivatives.[2][7] These non-conventional energy sources can significantly reduce reaction times from hours to minutes and often lead to higher yields with cleaner reaction profiles, aligning with the principles of green chemistry.[10]

Multi-Component Reactions: Efficiency in Diversity-Oriented Synthesis

The Biginelli reaction is a classic example of a multi-component reaction (MCR), which involves the combination of three or more starting materials in a single synthetic operation to form a complex product. MCRs are highly valued in drug discovery for their ability to rapidly generate libraries of structurally diverse compounds for biological screening.[1][11]

Experimental Protocol: A General Procedure for the Synthesis of a Tetrahydropyrimidine Derivative via the Biginelli Reaction

Objective: To synthesize a 1,2,3,4-tetrahydropyrimidine-2-one derivative using a classical Biginelli condensation.

Materials:

- Aromatic aldehyde (1.0 mmol)
- Ethyl acetoacetate (1.0 mmol)
- Urea (1.5 mmol)
- Ethanol (10 mL)

- Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

- In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).
- Add a catalytic amount of concentrated hydrochloric acid to the mixture.
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water with stirring.
- Collect the precipitated solid by filtration.
- Wash the solid with cold water and then a small amount of cold ethanol.
- Recrystallize the crude product from ethanol to obtain the pure tetrahydropyrimidine derivative.^[1]

Characterization: The structure of the synthesized compound should be confirmed by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.



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Caption: Workflow for the Biginelli synthesis of tetrahydropyrimidines.

Chapter 3: The Broad Spectrum of Biological Activity

Tetrahydropyrimidine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity: Targeting Cell Division and Beyond

A significant number of tetrahydropyrimidine derivatives have been reported to possess potent anticancer activity against various cancer cell lines.[\[3\]](#)[\[12\]](#)[\[13\]](#)

One of the key mechanisms of anticancer action for some THPMs is the inhibition of the mitotic kinesin Eg5.[\[2\]](#) Eg5 is essential for the formation of the bipolar mitotic spindle during cell division. Its inhibition leads to cell cycle arrest and apoptosis in cancer cells. Monastrol, a well-known Eg5 inhibitor, features a tetrahydropyrimidine core.[\[3\]](#)[\[11\]](#)

Antimicrobial Properties: A Fight Against Resistance

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Tetrahydropyrimidine derivatives have shown promising activity against a range of bacteria and fungi.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Various substituted tetrahydropyrimidines have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[\[3\]](#)[\[12\]](#) The antimicrobial activity is often influenced by the nature and position of substituents on the tetrahydropyrimidine ring.

Some tetrahydropyrimidine derivatives have been designed as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids in microorganisms.[\[17\]](#) By inhibiting DHFR, these compounds disrupt essential metabolic pathways, leading to microbial cell death.

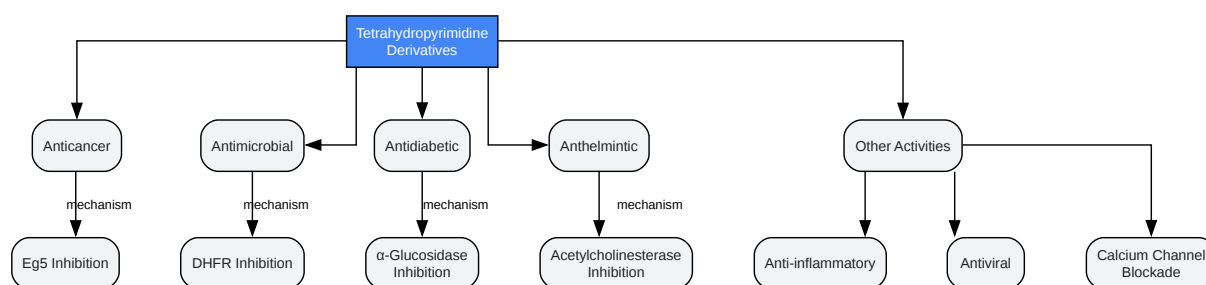
Antidiabetic Potential: Targeting α -Glucosidase

Certain tetrahydropyrimidine derivatives have been identified as potent inhibitors of α -glucosidase, an enzyme involved in the digestion of carbohydrates.[\[2\]](#)[\[3\]](#) Inhibition of this enzyme can delay the absorption of glucose from the intestine, thereby helping to manage postprandial hyperglycemia in diabetic patients. Some derivatives have shown inhibitory activity comparable or even superior to the standard drug acarbose.[\[3\]](#)

Anthelmintic Applications: Neuromuscular Blockade in Parasites

Tetrahydropyrimidines such as pyrantel and morantel are widely used as anthelmintic drugs in veterinary medicine to treat infections caused by parasitic roundworms.[18]

These compounds act as nicotinic acetylcholine receptor agonists, causing depolarization of the muscle cells of the parasites.[19][20] This leads to spastic paralysis, causing the worms to lose their grip on the intestinal wall and be expelled from the host's body.[18][20] They also inhibit acetylcholinesterase, the enzyme that breaks down acetylcholine, further potentiating the neuromuscular blockade.[18]



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Caption: Diverse biological activities of tetrahydropyrimidine derivatives.

Other Notable Activities: Anti-inflammatory, Antiviral, and Cardiovascular Effects

The biological scope of tetrahydropyrimidines extends to other important therapeutic areas. Derivatives have been reported to possess anti-inflammatory, antiviral (including activity against HIV), and antihypertensive properties.[5] The antihypertensive effects of some THPMs are attributed to their ability to act as calcium channel blockers.[5][7]

Chapter 4: Tetrahydropyrimidines in Drug Discovery and Development

The versatility of the tetrahydropyrimidine scaffold makes it a valuable platform for drug discovery and development.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of tetrahydropyrimidine derivatives. By systematically modifying the substituents on the core structure, researchers can identify key structural features that enhance potency and selectivity for a particular biological target.

In Silico Approaches: Molecular Docking and Pharmacokinetic Prediction

Computational methods, such as molecular docking, are increasingly used to predict the binding modes of tetrahydropyrimidine derivatives with their target proteins.^{[1][6]} These in silico studies provide valuable insights into the molecular basis of their activity and can guide the design of more potent and selective inhibitors. Additionally, computational tools are employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.^{[1][21]}

Case Studies: Promising Tetrahydropyrimidine-Based Drug Candidates

Several tetrahydropyrimidine derivatives have emerged as promising drug candidates in preclinical and clinical development. For instance, some novel derivatives have been investigated as potential treatments for tuberculosis by targeting thymidylate kinase.^[1] Others are being explored as potential inhibitors of SARS-CoV-2.^[21]

Table 1: Summary of Biological Activities and Mechanisms of Selected Tetrahydropyrimidine Derivatives

Biological Activity	Mechanism of Action	Example Compound(s)	Reference(s)
Anticancer	Inhibition of mitotic kinesin Eg5	Monastrol and its derivatives	[3][11]
Antibacterial	Inhibition of Dihydrofolate Reductase (DHFR)	Fused pyrimidine-based compounds	[17]
Antidiabetic	Inhibition of α -glucosidase	1,3,4-oxadiazole bearing THPMs	[2]
Anthelmintic	Acetylcholinesterase inhibition, Nicotinic receptor agonism	Pyrantel, Morantel	[18][19]
Antihypertensive	Calcium channel blockade	Various substituted THPMs	[5][7]
Anti-TB	Inhibition of Thymidylate Kinase	THP derivatives	[1]

Chapter 5: Future Perspectives and Conclusion

Emerging Synthetic Methodologies

The development of novel synthetic methods will continue to be a major focus in tetrahydropyrimidine chemistry. The use of flow chemistry, C-H activation, and biocatalysis holds promise for the even more efficient and sustainable synthesis of these important compounds.[10]

Novel Biological Targets

As our understanding of disease biology grows, new biological targets will be identified. The adaptability of the tetrahydropyrimidine scaffold makes it an ideal starting point for the design of inhibitors for these novel targets.

Concluding Remarks

Tetrahydropyrimidine derivatives have firmly established themselves as a versatile and valuable class of compounds in medicinal chemistry. The ease of their synthesis, coupled with their broad spectrum of biological activities, ensures that they will remain an area of intense research for the foreseeable future. The continued exploration of their therapeutic potential is expected to yield new and effective treatments for a wide range of human diseases.

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